(2,5-dimethoxyphenyl)(phenyl)methanone

描述

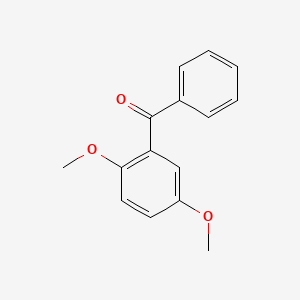

(2,5-dimethoxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions, and a phenyl group attached to the carbonyl carbon

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethoxyphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, with considerations for environmental impact and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality .

化学反应分析

Types of Reactions

(2,5-dimethoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 2,5-dimethoxybenzoic acid.

Reduction: Formation of (2,5-Dimethoxy-phenyl)-phenyl-methanol.

Substitution: Formation of brominated or nitrated derivatives.

科学研究应用

Pharmaceutical Applications

Serotonin Receptor Agonism

One of the primary applications of (2,5-dimethoxyphenyl)(phenyl)methanone is its role as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in numerous neurological processes, making the compound a subject of interest in pharmacological research related to mood disorders and psychotropic effects. Studies have indicated that this compound can influence serotonin signaling pathways, which may lead to potential therapeutic effects for conditions such as depression and anxiety disorders.

Antibacterial Activity

Research has shown that this compound exhibits moderate antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study published in the journal "Farmaco" investigated its efficacy and found that while it demonstrated some antibacterial activity, further research is necessary to fully understand its mechanisms of action and effectiveness .

Photodynamic Therapy

Photosensitizing Properties

The compound's photosensitizing properties are being explored for potential applications in photodynamic therapy (PDT). PDT utilizes light-activated compounds to generate reactive oxygen species (ROS) that can selectively destroy cancer cells. Preliminary studies indicate that this compound can produce ROS upon light exposure, suggesting its potential utility in cancer treatment. However, more extensive clinical studies are required to assess its safety and effectiveness in this context.

Synthesis and Structure-Activity Relationships

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These methods typically involve Friedel-Crafts acylation processes that allow for the introduction of the methanone functional group onto the phenyl rings. Understanding these synthetic pathways is essential for optimizing production and exploring modifications that could enhance its biological activity.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| (4-Amino-2,5-dimethoxyphenyl)phenyl methanone | Structure | Selective agonist for serotonin receptors |

| 25I-NBOMe | Structure | Associated with severe clinical cases |

| 2C-B | Structure | Known psychoactive effects; structural analog |

This table compares this compound with related compounds that share structural similarities but differ in their biological activities and applications.

作用机制

The mechanism of action of (2,5-dimethoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its methoxy groups and aromatic structure allow it to interact with various receptors and proteins, modulating their activity and leading to desired effects .

相似化合物的比较

Similar Compounds

2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of (2,5-dimethoxyphenyl)(phenyl)methanone.

2,5-Dimethoxyphenethylamine: Shares the methoxy substitution pattern but differs in its functional groups and applications.

2,5-Dimethoxyphenylacetic acid: Another related compound with similar structural features.

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .

生物活性

(2,5-Dimethoxyphenyl)(phenyl)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including its agonistic effects on serotonin receptors, anticancer properties, and neurotoxicity profiles.

Structure-Activity Relationships

The biological activity of this compound is closely related to its chemical structure. Studies indicate that modifications to the methoxy groups significantly influence its receptor activity. For instance, the removal of methoxy groups results in a marked decrease in potency as an agonist at the 5-HT2A receptor, a critical target for various psychiatric and neurological disorders .

Table 1: Structure-Activity Relationships of 2,5-Dimethoxyphenyl Compounds

| Compound | 5-HT2A Activity (EC50) | 5-HT2CR Activity (EC50) | Comments |

|---|---|---|---|

| (S)-11 | 8.49 µM | Negligible | Significant agonist at 5-HT2A |

| 4-Bromo derivative | Higher than (S)-11 | Much lower | Retains selectivity for 5-HT2A |

| Desmethoxy analogue | 500-fold decrease | Negligible | Loss of activity with methoxy removal |

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A specific study demonstrated that a related compound showed no toxic effects on normal lung cells while inhibiting the proliferation of several non-small cell lung cancer lines, including A549 and H520 . The compound was identified as a relatively effective inhibitor of EGFR/FGFR signaling pathways.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | A549 (WT EGFR) | 12.3 | Antitumor |

| Other derivatives | PC-9 (EGFR del E746-A75) | 15.7 | Antitumor |

| Control (no treatment) | N/A | N/A | No activity |

Neurotoxicity Profiles

The neurotoxic effects of phenethylamines related to this compound have been investigated in vitro. Studies involving differentiated SH-SY5Y cells revealed that these compounds exhibit concentration-dependent cytotoxicity. Parameters such as mitochondrial membrane potential and reactive oxygen species production were evaluated, indicating potential neurotoxic mechanisms .

Case Studies

- Case Study on Receptor Interaction : A study explored the receptor-ligand interactions of various phenethylamines and found that structural modifications led to significant differences in agonist potency at the 5-HT2A receptor. This highlights the importance of specific substituents in determining biological activity .

- Anticancer Efficacy : In another investigation, a derivative was shown to selectively inhibit cancer cell proliferation without affecting normal cells, suggesting a potential therapeutic window for targeting specific malignancies while minimizing side effects .

属性

IUPAC Name |

(2,5-dimethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-12-8-9-14(18-2)13(10-12)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEAHRFPMAHKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292938 | |

| Record name | (2,5-Dimethoxy-phenyl)-phenyl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4038-13-5 | |

| Record name | NSC86523 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-Dimethoxy-phenyl)-phenyl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。